molecular formula C19H10N4O3 B5585319 10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

Cat. No.: B5585319
M. Wt: 342.3 g/mol
InChI Key: KXDYDUAVCBUKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one, also known as BITP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic compound that has a unique structure and exhibits promising biological activities.

Mechanism of Action

The mechanism of action of 10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound exhibits significant biological activity, making it a promising compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, studies could investigate the potential of this compound as a treatment for other diseases, such as cardiovascular disease and diabetes. Furthermore, research could focus on developing new derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that exhibits significant biological activity and potential therapeutic applications. Its synthesis method is relatively simple, making it readily available for research. This compound has shown potential as a treatment for cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective therapeutic agents.

Synthesis Methods

The synthesis of 10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one involves the reaction of 2-amino-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole with 2,3-dichloroquinoxaline in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified by recrystallization. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it an attractive compound for further research.

Scientific Research Applications

10-(1,3-benzodioxol-5-yl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

10-(1,3-benzodioxol-5-yl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N4O3/c24-18-12-4-2-1-3-11(12)16-15(18)17(23-19(22-16)20-8-21-23)10-5-6-13-14(7-10)26-9-25-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDYDUAVCBUKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC5=NC=NN35)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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